molecular formula C16H12ClN3O2 B11160048 N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11160048
M. Wt: 313.74 g/mol
InChI Key: FYCYHKKKMQTREA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a high-quality chemical reagent designed for investigative applications. This compound is built around the imidazo[1,2-a]pyridine scaffold, a structure recognized as a "drug prejudice" scaffold due to its significant presence in medicinal chemistry and its wide range of biological activities . This specific carboxamide derivative is of particular interest in infectious disease research. Analogs within the imidazo[1,2-a]pyridine-3-carboxamide class have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . These compounds are known to target the QcrB subunit of the cytochrome bcc complex, a critical component for energy generation in Mtb, making them promising leads for novel anti-tuberculosis agents . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in neuroscience, forming the basis of several clinically used drugs such as the anxiolytic alpidem and the insomnia therapeutic zolpidem . This suggests potential research applications for this compound in studying neurological disorders and sleep-related pathways. The product is supplied with detailed analytical characterization to ensure identity and purity. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c1-10(21)11-2-5-13(6-3-11)18-16(22)14-9-20-8-12(17)4-7-15(20)19-14/h2-9H,1H3,(H,18,22)

InChI Key

FYCYHKKKMQTREA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Halo Ketones

This method involves reacting 2-aminopyridine derivatives with α-halo ketones under basic conditions. For example, 6-chloro-2-aminopyridine reacts with chloroacetone in dimethylformamide (DMF) at 80°C to yield 6-chloroimidazo[1,2-a]pyridine. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the ketone, followed by cyclization. Yields typically range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Transition Metal-Catalyzed Annulation

Palladium-catalyzed methods enable the construction of the imidazo[1,2-a]pyridine ring system. A 2010 patent (EP1904494B1) discloses the use of Pd(OAc)₂ with Xantphos ligand to couple 2-bromo-6-chloropyridine with propargyl amines, forming the bicyclic core in 72% yield. This approach offers superior regioselectivity compared to classical cyclocondensation, particularly for introducing electron-withdrawing groups like chlorine at the 6-position.

Functionalization at the 2-Position: Carboxamide Installation

The 2-carboxamide group is introduced via late-stage amidation. Two protocols are prevalent:

Direct Coupling Using Carboxylic Acid Derivatives

The pre-formed imidazo[1,2-a]pyridine-2-carboxylic acid reacts with 3-acetylaniline using coupling agents such as HATU or EDC/HOBt. For instance, treatment with HATU and DIPEA in dichloromethane at 25°C achieves 85% conversion to the target carboxamide. Excess amine (1.5 equiv) minimizes residual acid, with purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Buchwald-Hartwig Amination of Methyl Esters

An alternative route involves methyl imidazo[1,2-a]pyridine-2-carboxylate undergoing amination with 3-acetylaniline under palladium catalysis. Using Pd₂(dba)₃ and DavePhos ligand in toluene at 110°C, this method affords the amide in 78% yield. While requiring higher temperatures, it avoids carbodiimide coupling reagents, simplifying byproduct removal.

Chlorination at the 6-Position: Methods and Optimization

The 6-chloro substituent is critical for biological activity and is introduced via:

Direct Electrophilic Chlorination

Chlorine gas or SO₂Cl₂ in acetic acid at 0–5°C selectively chlorinates the pyridine ring. However, over-chlorination at the 3-position occurs if reaction times exceed 2 hours, necessitating careful monitoring via TLC (Rf = 0.45 in ethyl acetate). Quenching with sodium thiosulfate followed by neutralization yields the monochlorinated product in 82% purity.

Halogen Exchange Reactions

A patent-described method employs CuCl₂ in DMF at 150°C to replace a bromine atom at the 6-position with chlorine. This approach, while high-yielding (89%), requires anhydrous conditions and inert atmosphere to prevent Cu(I) oxidation.

Acetyl Group Introduction: Friedel-Crafts vs. Directed ortho-Metalation

The 3-acetylphenyl moiety is installed through:

Friedel-Crafts Acylation

Reacting phenylboronic acid with acetyl chloride in the presence of AlCl₃ generates 3-acetylphenylboronic acid, which undergoes Suzuki-Miyaura coupling with a halogenated imidazo[1,2-a]pyridine intermediate. This method suffers from low regioselectivity (∼60% para-acylation), requiring multiple recrystallizations to isolate the desired isomer.

Directed ortho-Metalation (DoM)

A more precise strategy uses tert-butyllithium to deprotonate a methoxy-directed phenyl ring at the meta-position, followed by quenching with acetyl chloride. Subsequent demethylation with BBr₃ yields the 3-acetylphenol derivative, which is then converted to the aniline coupling partner via Hofmann rearrangement.

Analytical Characterization and Quality Control

Critical quality attributes are assessed through:

Analytical TechniqueParameters AssessedTypical Results
¹H NMR (400 MHz, DMSO-d₶)Aromatic proton integration, acetyl singletδ 8.72 (s, 1H, imidazole-H), 2.65 (s, 3H, COCH₃)
HPLC (C18, 0.1% TFA)Purity, retention time98.2% purity, tᵣ = 6.78 min
DSCMelting behaviorOnset at 214°C, ΔH = 128 J/g

Impurity profiling identifies three main byproducts:

  • Impurity A : Dichlorinated imidazo[1,2-a]pyridine (0.8%)

  • Impurity B : Acetyl migration to 4-position (1.2%)

  • Impurity C : Hydrolyzed carboxamide (0.5%)

Scale-Up Challenges and Industrial Adaptations

Solvent Selection for Large Batches

While DMF is effective in lab-scale reactions, its high boiling point (153°C) complicates removal in batches >1 kg. Alternatives like 2-MeTHF enable easier distillation, reducing processing time by 40%.

Catalytic System Recycling

Pd catalysts account for 15% of raw material costs. Implementing a fixed-bed reactor with immobilized Pd/C allows five reuse cycles before activity drops below 80%.

Waste Stream Management

The chlorination step generates HCl gas, necessitating scrubbers with NaOH solution (5 M). Neutralized effluent meets EPA discharge standards (<2 ppm Cl⁻) .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H12ClN3O
  • Molecular Weight : 313.74 g/mol
  • CAS Number : 1010920-17-8

The compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity, particularly in targeting specific receptors involved in cancer and other diseases.

Anticancer Activity

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound appears to inhibit tumor cell proliferation by interfering with signaling pathways critical for cancer cell survival and growth. Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Case Studies :
    • A study on human cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, in MCF-7 breast cancer cells, the IC50 was reported at approximately 15 µM, while A549 lung cancer cells showed an IC50 of about 12.5 µM .
    • In vivo studies utilizing xenograft models have illustrated that treatment with this compound can lead to substantial reductions in tumor sizes compared to control groups .
Cell Line IC50 (µM)
MCF-715.0
A54912.5

Anti-inflammatory Properties

The compound also exhibits potential anti-inflammatory effects. Preliminary investigations suggest that it may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results indicate a promising profile for managing inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The availability of derivatives may enhance its biological activity or selectivity towards specific targets .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and molecular properties between N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide and analogous compounds:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Notable Features Reference
This compound 6-Cl, 4-acetylphenyl C₁₆H₁₃ClN₄O₂ 328.75 Acetyl group enhances lipophilicity
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) 6-pyrid-2-yl, phenyl C₁₉H₁₅N₅O 337.35 Pyridyl substitution may improve solubility
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-oxo-1,2-dihydropyridine, 2-chloro-6-fluorobenzyl C₂₂H₁₇ClFN₂O₃ 417.84 Dihydropyridine core alters conformational flexibility
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide 4-Cl-phenyl, hydroxypropyl-propylacetamide C₂₁H₂₄Cl₂N₄O₂ 435.35 Bulky substituents may reduce membrane permeability
N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide 3-acetylamino phenyl C₁₆H₁₃ClN₄O₂ 328.75 Meta-substitution affects target selectivity

Key Observations :

  • Acetyl vs. Other Groups : The 4-acetylphenyl group in the target compound contrasts with the pyridyl (cpd 3, ) or dihydropyridine () moieties in analogs, which may alter metabolic stability and solubility.
  • Steric Effects : Bulky substituents, such as the hydroxypropyl-propylacetamide in , can hinder passive diffusion across biological membranes compared to the target compound’s simpler acetylphenyl group.

Pharmacological and ADME Considerations

  • Kinase Inhibition : The dihydropyridine derivative () exhibits conformational rigidity that may enhance binding to ATP pockets in kinases, whereas the target compound’s acetylphenyl group could favor hydrophobic interactions .
  • Metabolic Stability: The acetyl group in the target compound and its analog () may resist first-pass metabolism better than compounds with free amino groups (e.g., ).
  • Solubility : Pyridyl-substituted analogs (e.g., cpd 3, ) likely have improved aqueous solubility due to the polar pyridine ring, whereas chloro and acetyl groups in the target compound may reduce it.

Biological Activity

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in modulating various biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C13_{13}H10_{10}ClN3_3O
  • Molecular Weight : 255.69 g/mol
  • CAS Number : 1044733-65-4

This compound exhibits its biological activity primarily through the modulation of specific receptors and enzymes:

  • Serotonin Receptor Modulation : This compound has been identified as a modulator of the 5-HT2A_{2A} serotonin receptor, which is implicated in various neuropsychiatric disorders. Its ability to interact with this receptor suggests potential applications in treating conditions such as depression and anxiety .
  • Kinase Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis. By inhibiting AAK1, these compounds may enhance neurite outgrowth and have implications for neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity Target Effect Reference
Modulation of 5-HT2A_{2A}Serotonin ReceptorPotential antidepressant effects
Inhibition of AAK1Kinase InhibitionEnhanced neurite outgrowth
Antimicrobial ActivityVarious pathogensInhibitory effects on bacterial growth

Case Studies and Research Findings

Recent studies have highlighted the diverse therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress by modulating the AAK1 pathway, suggesting a protective role against neurodegeneration .
  • Antimicrobial Properties : Another investigation reported that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial activity against a range of bacterial strains, indicating potential for development as new antibiotics .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide, and how are key intermediates optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from 6-chloroimidazo[1,2-a]pyridine derivatives. Key steps include:

  • Metalation using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl to functionalize the imidazo[1,2-a]pyridine core at specific positions (e.g., C2 or C8) .
  • Coupling reactions with 4-acetylphenyl groups via Pd-catalyzed cross-coupling or nucleophilic addition.
  • Carboxamide formation using activated esters or coupling agents (e.g., EDCI/HOBt).
    Optimization focuses on reaction conditions (e.g., 0–10°C for phosphorus oxychloride-mediated formylation) and additives like LiCl, which stabilize intermediates via chelation .

Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes between regioisomers by analyzing chemical shifts of aromatic protons and carbonyl groups.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₆H₁₂ClN₃O₂).
  • X-ray Crystallography: Resolves ambiguities in substituent positioning, as seen in related imidazo[1,2-a]pyridine derivatives .
  • IR Spectroscopy: Validates carboxamide C=O stretching (~1650–1700 cm⁻¹).

Basic: What biological targets are hypothesized for this compound, and how are preliminary assays designed?

Methodological Answer:

  • Target Hypotheses: Based on structural analogs, potential targets include kinetoplastid enzymes (e.g., Trypanosoma brucei proteases) or kinase domains .
  • Assay Design:
    • In vitro screening against parasitic cultures (e.g., T. brucei) with IC₅₀ determination.
    • Selectivity testing using mammalian cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices .
    • Molecular docking to predict binding modes with homology-modeled targets.

Advanced: How do reaction additives (e.g., LiCl) influence the regioselectivity of metalation in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
LiCl coordinates to the N1 position of the imidazo[1,2-a]pyridine core, stabilizing intermediates via chelation. This directs metalation to specific positions (e.g., C2 over C8) by lowering activation energy for deprotonation. Computational studies (DFT) validate this "chelate effect," showing stabilized transition states when Li⁺ interacts with electronegative sites .

Advanced: What strategies address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety.
  • Nanoformulation: Use lipid-based carriers (e.g., liposomes) or polymeric nanoparticles to enhance bioavailability.
  • Co-crystallization: Co-crystallize with solubilizing agents (e.g., cyclodextrins), as demonstrated for structurally related imidazo[1,2-a]pyridines .

Advanced: How are contradictions in biological activity data resolved across analogs with varying substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., chloro vs. bromo at the phenyl ring) and correlate with bioactivity. For example, 4-bromophenyl analogs show enhanced activity against T. b. rhodesiense (IC₅₀ = 1.13 μM) compared to chlorophenyl derivatives .
  • Mechanistic Profiling: Use target-specific assays (e.g., enzyme inhibition) to isolate confounding variables like off-target effects.

Advanced: What computational methods predict regioselectivity in functionalization reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to compare pathways for C2 vs. C8 functionalization.
  • Molecular Dynamics (MD): Simulate solvent and additive effects (e.g., LiCl coordination) on reaction trajectories.
  • Machine Learning: Train models on existing imidazo[1,2-a]pyridine reaction datasets to predict optimal conditions .

Advanced: How is scale-up synthesis optimized while maintaining purity >98%?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., formylation).
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time.
  • Purification: Combine column chromatography (silica gel, gradient elution) with recrystallization (ethanol/water) .

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